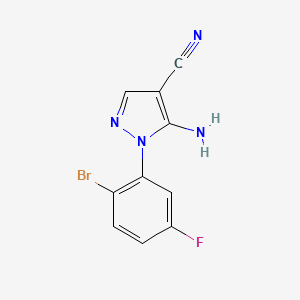

5-Amino-1-(2-bromo-5-fluorophenyl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(2-bromo-5-fluorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFN4/c11-8-2-1-7(12)3-9(8)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWVHUXDTLQCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N2C(=C(C=N2)C#N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Hydrazine Condensation with Malononitrile Derivatives

- Step 1: Preparation of 2-(ethoxymethylene) malononitrile through the reaction of malononitrile with triethylorthoformate under heating conditions.

- Step 2: Condensation of this intermediate with 2-bromo-5-fluoro phenylhydrazine in ethanol, typically under reflux, to form the pyrazole core.

- The reaction is typically performed with an excess of phenylhydrazine to favor mono-condensation.

- Purification involves filtration and recrystallization from suitable solvents such as hexane or ethanol.

Direct Cyclization Using Hydrazine Derivatives

An alternative approach involves direct cyclization of hydrazine derivatives with substituted malononitrile compounds in ethanol with heating, as described in literature for similar pyrazole derivatives.

- Solvent: Ethanol

- Temperature: Reflux (~78°C)

- Time: 8-12 hours

- Yield: Ranges from 62% to 79% depending on substituents

Use of Microwave-Assisted Synthesis

Recent advancements include microwave irradiation to accelerate the cyclization process, reducing reaction times to 1-2 hours with comparable yields (~60-75%). This method enhances efficiency and purity, as reported in recent research articles.

Data Tables Summarizing Synthesis Parameters

| Synthesis Method | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Conventional reflux | Hydrazine derivative + Malononitrile | Ethanol | Reflux (~78°C) | 8-12 hours | 62-78% | Widely used, scalable |

| Acetic anhydride heating | Malononitrile + Triethylorthoformate | Acetic anhydride | 130°C | 5 hours | 90% | Intermediate formation |

| Microwave-assisted | Hydrazine derivative + Malononitrile | Ethanol | 100-120°C (microwave) | 1-2 hours | 60-75% | Faster, cleaner |

Research Findings and Optimization Strategies

- Reaction Efficiency: Microwave-assisted synthesis significantly reduces reaction time and improves yields, with some reports indicating yields exceeding 75%.

- Purity: Use of recrystallization and chromatography techniques ensures high purity of the final product.

- Substituent Effects: Electron-withdrawing groups such as fluorine and bromine on the phenyl ring influence reaction rates and yields, often requiring slight modifications in reaction conditions.

- Solvent Choice: Ethanol remains the solvent of choice due to its polarity, safety profile, and compatibility with the reaction intermediates.

Notes and Recommendations

- Solvent Purity: Ensure solvents are anhydrous to prevent side reactions.

- Temperature Control: Precise temperature regulation is crucial for optimal cyclization.

- Reaction Monitoring: TLC or in situ IR spectroscopy can be used to monitor reaction progress.

- Safety Precautions: Handle hydrazine derivatives with care due to their toxicity and volatility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alkoxides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 5-Amino-1-(2-bromo-5-fluorophenyl)-1H-pyrazole-4-carbonitrile has been studied for its potential biological activity. It may be used as a building block for the development of new drugs or as a probe in biochemical assays.

Medicine: The compound has shown promise in medicinal chemistry, where it can be used to create new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism by which 5-Amino-1-(2-bromo-5-fluorophenyl)-1H-pyrazole-4-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring and pyrazole core significantly impact molecular properties. Below is a comparative analysis of key analogues:

Key Observations:

- Lipophilicity : Methyl substituents (e.g., p-tolyl) improve membrane permeability, while polar groups like hydroxyethyl (e.g., compound 5a in ) may enhance solubility .

Trends :

- Bulky substituents (e.g., bromopropanoyl) may reduce yields due to steric hindrance .

- Electron-withdrawing groups (e.g., halogens) facilitate nucleophilic substitution reactions, improving efficiency .

Spectroscopic and Crystallographic Data

NMR and Mass Spectrometry:

- Target Compound: No direct data provided, but analogues like 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile show characteristic ¹H NMR signals for NH₂ (~8.16 ppm) and aromatic protons (7.54–7.90 ppm) .

- 5-Amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile: ¹³C NMR peaks at 161.29 (C=O), 153.09 (aromatic C), and 72.55 (CH₂Cl) .

Crystallography:

- 5-Amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile forms centrosymmetric dimers via N–H···N hydrogen bonds and chains through C–H···Cl interactions . This contrasts with bromo/fluoro-substituted analogues, where halogen bonding may dominate.

Biological Activity

5-Amino-1-(2-bromo-5-fluorophenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it features a pyrazole core, which is known for its versatility in drug design. The presence of the bromine and fluorine substituents enhances its biological activity by influencing molecular interactions.

Research indicates that compounds with a pyrazole structure can exhibit various mechanisms of action, including:

- Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors for cyclooxygenases (COX), particularly COX-2, which is implicated in inflammatory processes.

- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, thereby exerting protective effects against oxidative stress.

- Antimicrobial Properties : Pyrazole derivatives have shown activity against various bacterial strains, suggesting potential use in treating infections.

Table 1: Summary of Biological Activities

Case Studies

-

Anti-inflammatory Activity :

A study conducted by Abdellatif et al. synthesized a series of pyrazole derivatives, including 5-amino-1-(2-bromo-5-fluorophenyl)-1H-pyrazole-4-carbonitrile. The compound exhibited potent COX-2 inhibitory activity with an IC50 value significantly lower than traditional NSAIDs like diclofenac. Histopathological evaluations indicated minimal gastric damage, suggesting a favorable safety profile for long-term use . -

Antimicrobial Efficacy :

In another investigation, the compound was tested against various bacterial strains, demonstrating notable antimicrobial properties. The mechanism was linked to the disruption of bacterial cell wall synthesis . -

Oxidative Stress Reduction :

Research highlighted the compound's ability to reduce oxidative stress markers in cellular models, indicating potential applications in diseases characterized by oxidative damage .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Amino-1-(2-bromo-5-fluorophenyl)-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via a multi-step protocol involving cyclocondensation and functionalization. For example:

- Step 1: React a β-keto ester (e.g., ethyl acetoacetate) with hydrazine derivatives (e.g., 2-bromo-5-fluorophenylhydrazine) under reflux in ethanol to form the pyrazole core .

- Step 2: Introduce the cyano group at the 4-position using a nitrile source (e.g., malononitrile) in the presence of a base like lithium hydroxide in dimethyl sulfoxide (DMSO) at 343 K .

Optimization Tips: - Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity (e.g., DMSO for high-temperature reactions) and stoichiometry (e.g., 1:2.5 molar ratio of pyrazole intermediate to nitrile reagent) to improve yield .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Confirm regiochemistry of substituents (e.g., bromo and fluoro groups on the phenyl ring). Aromatic protons in pyrazole typically appear as doublets (δ 7.5–8.5 ppm) .

- IR Spectroscopy: Identify amino (–NH₂, ~3400 cm⁻¹) and cyano (–CN, ~2200 cm⁻¹) functional groups .

- HPLC-MS: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 325.0) .

Cross-Verification: Compare spectral data with structurally analogous pyrazoles (e.g., 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Answer:

- Enzyme Inhibition: Screen against kinases (e.g., CDK2) or adenosine receptors using fluorescence polarization assays .

- Antimicrobial Activity: Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 16 µg/mL suggests activity) .

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ values < 10 µM indicating potency .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., poor diffraction) be resolved during structural analysis?

Answer:

- Crystal Growth: Optimize solvent systems (e.g., ethanol:acetone 1:1) and slow evaporation at 293 K to enhance crystal quality .

- Hydrogen Bonding: Stabilize packing via intermolecular N–H⋯N and C–H⋯O interactions, as seen in analogs with dihedral angles ~74° between aromatic rings .

- Data Refinement: Use SHELX software with riding H-atoms (C–H 0.93–0.98 Å) and isotropic displacement parameters (Uiso = 1.2Ueq) .

Q. How should researchers reconcile contradictory data in structure-activity relationship (SAR) studies?

Answer:

- Case Study: If an analog with 4-fluorophenyl shows higher activity than 2-bromo-5-fluorophenyl:

- Electronic Effects: Calculate Hammett σ values to assess electron-withdrawing impacts (Br: σₚ = 0.23; F: σₚ = 0.06) .

- Steric Factors: Use molecular docking (e.g., AutoDock Vina) to compare binding poses in target pockets .

- Statistical Validation: Apply multivariate regression (e.g., PLS) to isolate influential substituent parameters .

Q. What strategies mitigate side reactions during functionalization of the pyrazole core?

Answer:

- Competing Pathways: Suppress nitrile hydrolysis by avoiding aqueous conditions; use anhydrous DMSO and inert atmospheres .

- Selective Bromination: Employ NBS (N-bromosuccinimide) with catalytic AIBN in CCl₄ to target the 2-position of the phenyl ring .

- Byproduct Identification: Characterize impurities (e.g., dehalogenated products) via LC-MS and adjust reaction time/temperature .

Q. How can computational methods complement experimental data in optimizing this compound?

Answer:

- DFT Calculations: Predict vibrational frequencies (IR) and NMR chemical shifts (B3LYP/6-311++G**) to validate experimental spectra .

- Molecular Dynamics: Simulate stability in biological membranes (e.g., logP ~2.5) using GROMACS .

- QSAR Modeling: Corrogate substituent electronegativity (e.g., Br vs. Cl) with IC₅₀ values to design potent derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.